molecular formula C19H26O8 B14207087 Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-90-1

Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate

Cat. No.: B14207087
CAS No.: 918402-90-1
M. Wt: 382.4 g/mol
InChI Key: FKOKECKOWUJFAG-UHFFFAOYSA-N
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Description

Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of two tert-butoxycarbonyl groups attached to a benzoate ester. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resultant ester is then subjected to a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to introduce the tert-butoxycarbonyl groups .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Substituted esters or carbamates.

Scientific Research Applications

Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate primarily involves the protection of amine groups. The tert-butoxycarbonyl group is added to amines under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dihydroxybenzoate: Lacks the tert-butoxycarbonyl groups, making it less stable under basic conditions.

    Methyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4,4-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with tert-butoxycarbonyl groups at different positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity. The presence of two tert-butoxycarbonyl groups enhances its utility as a protecting group in various synthetic applications .

Properties

CAS No.

918402-90-1

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 3,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C19H26O8/c1-8-23-15(20)12-9-13(24-16(21)26-18(2,3)4)11-14(10-12)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3

InChI Key

FKOKECKOWUJFAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Origin of Product

United States

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